2,3-Difluoro-5-formylbenzonitrile

DFT calculation Molecular geometry Electronic structure

Sourcing regiospecifically pure 2,3-difluoro-5-formylbenzonitrile is critical-isomeric impurities compromise downstream synthesis of fluorinated heterocycles and pharmaceutical intermediates. This ≥98% purity building block features a vicinal 2,3-difluoro pattern that dictates unique reactivity, dipole moment, and intermolecular interactions distinct from other C₈H₃F₂NO regioisomers. • Aldehyde handle supports Wittig, imine, and Schiff-base condensations; nitrile converts to tetrazoles, amides, or amidines for modular drug discovery. • Vicinal fluorine pattern imparts metabolic stability and modulates pKa of adjacent heterocycles-ideal for kinase, protease, and GPCR-targeted programs. • Supplied as white to pale-yellow solid; stored at 2-8°C under dry conditions for maximum stability.

Molecular Formula C8H3F2NO
Molecular Weight 167.11 g/mol
CAS No. 1807274-74-3
Cat. No. B6305414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-formylbenzonitrile
CAS1807274-74-3
Molecular FormulaC8H3F2NO
Molecular Weight167.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)F)F)C=O
InChIInChI=1S/C8H3F2NO/c9-7-2-5(4-12)1-6(3-11)8(7)10/h1-2,4H
InChIKeyKZGAMKRGVDBDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-5-formylbenzonitrile: Structural Overview


2,3-Difluoro-5-formylbenzonitrile (CAS 1807274-74-3) is a polyfunctional aromatic compound characterized by a 1,2,3,5‑tetrasubstituted benzene core bearing a nitrile, an aldehyde, and two fluorine atoms in a vicinal 2,3‑relationship. This specific substitution pattern confers a distinct electronic profile and geometry that differentiate it from other difluoro‑formylbenzonitrile isomers, making it a strategic building block for the construction of fluorinated heterocycles, liquid‑crystalline materials, and pharmaceutical intermediates [1]. The compound is typically supplied as a white to pale‑yellow solid with a purity of ≥98% and is stored under dry conditions at 2‑8 °C .

2,3-Difluoro-5-formylbenzonitrile: Critical Distinctions


Interchanging 2,3‑difluoro‑5‑formylbenzonitrile with another difluorobenzonitrile isomer is not scientifically tenable. The exact positions of the electron‑withdrawing nitrile and aldehyde groups relative to the vicinal fluorine atoms dictate the compound’s reactivity, dipole moment, and intermolecular interactions [1]. Even among regioisomers sharing the same molecular formula (C₈H₃F₂NO), dramatic variations in melting point, solubility, and crystallinity are observed [2]. These differences directly impact the compound's utility in solution‑phase synthesis, solid‑phase handling, and purification, as well as its performance in supramolecular or materials applications. The sections below provide quantitative evidence that substantiates why this specific isomer must be specified in procurement decisions.

2,3-Difluoro-5-formylbenzonitrile: Evidence vs. Isomers


Electronic Effects of Vicinal Fluorine Substitution

DFT calculations on the series of six difluorobenzonitriles reveal that the 2,3‑difluoro substitution pattern significantly alters the natural atomic charges and geometrical parameters of the C≡N and C–F moieties compared to other isomers [1]. The vicinal arrangement of fluorine atoms in 2,3‑difluoro‑5‑formylbenzonitrile introduces unique electrostatic and steric effects at the adjacent reactive positions (positions 1, 4, and 6 of the ring), which are not present in isomers like 3,5‑difluoro‑4‑formylbenzonitrile (where fluorines are meta‑related) or 2,3‑difluoro‑4‑formylbenzonitrile (where the aldehyde is ortho to a fluorine). This electronic modulation is critical for controlling regioselectivity in nucleophilic aromatic substitution and cross‑coupling reactions.

DFT calculation Molecular geometry Electronic structure

Solid-State Handling: Lower Melting Point

The melting point of a synthetic intermediate is a key parameter governing ease of handling, purification, and formulation. 2,3‑Difluoro‑5‑formylbenzonitrile is reported as a solid at ambient temperature, but its melting point is substantially lower than that of the commercially common isomer 3,5‑difluoro‑4‑formylbenzonitrile (CAS 467442‑15‑5) . The 2,3‑difluoro‑4‑formyl isomer (CAS 717883‑41‑5) also exhibits a distinct melting range . This disparity in thermal behavior is a direct consequence of the molecular packing influenced by the specific substitution pattern, affecting both the compound's shelf‑life stability and its behavior in melt‑phase reactions.

Melting point Solid-state properties Process chemistry

C5 Aldehyde Orthogonal Reactivity

The placement of the formyl group at the C5 position, para to the nitrile and meta to the vicinal fluorine atoms, creates a unique reactive landscape. In the context of nucleophilic aromatic substitution (SNAr), the two fluorine atoms at C2 and C3 can be sequentially displaced under controlled conditions due to their differing electronic environments induced by the adjacent substituents [1]. This regiochemical arrangement is distinct from the 2,6‑difluoro‑4‑formyl isomer, where the two fluorines are equivalent and symmetrically disposed relative to the aldehyde, leading to different selectivity patterns. The target compound's architecture is particularly suited for the stepwise construction of complex heterocyclic scaffolds where precise control over substitution is required.

Regioselectivity Orthogonal reactivity Synthetic utility

2,3-Difluoro-5-formylbenzonitrile: Key Applications


2,3-Difluorophenyl Liquid Crystals

Derivatives of 2,3‑difluorobenzonitrile, as described in patent literature, are valuable components of liquid‑crystalline phases used in display technologies [1]. The aldehyde functionality of 2,3‑difluoro‑5‑formylbenzonitrile provides a handle for further elaboration (e.g., Wittig reactions, imine formation) to incorporate the 2,3‑difluoro‑1,4‑phenylene motif into larger mesogenic structures. The specific geometry of the target compound, with its vicinal fluorines, contributes to the desirable high optical anisotropy and low viscosity required for advanced electro‑optical devices.

Fluorinated Heterocyclic Bioisosteres

The presence of both an aldehyde and a nitrile group, along with two fluorine atoms, makes this compound an ideal precursor for the modular construction of fluorinated heteroarylether bioisosteres [2]. The aldehyde can be converted to a variety of functional groups (e.g., alcohols, amines, olefins), while the nitrile can be transformed into tetrazoles, amides, or amidines. The vicinal fluorine pattern imparts metabolic stability and modulates the pKa of adjacent heterocycles, making derivatives of this compound attractive for drug discovery programs targeting kinases, proteases, and GPCRs.

Asymmetric Ligands and Catalysts

The electronic asymmetry introduced by the 2,3‑difluoro pattern, as quantified by DFT calculations [3], makes this compound a suitable starting material for the synthesis of chiral ligands. Condensation of the aldehyde with chiral amines or amino alcohols yields imine‑ or oxazolidine‑type ligands. The unique charge distribution on the aromatic ring influences the metal‑binding properties of these ligands, potentially leading to enhanced enantioselectivity in asymmetric catalysis. The lower melting point (relative to the 3,5‑difluoro isomer) may also facilitate the handling and purification of these sensitive ligand intermediates.

Covalent Organic Frameworks & Porous Polymers

The difunctional nature (aldehyde and nitrile) of this compound, combined with the steric and electronic effects of the fluorine atoms, makes it a candidate monomer for the synthesis of novel covalent organic frameworks (COFs) or porous organic polymers. The aldehyde can undergo Schiff‑base condensation with amines, while the nitrile can be cyclotrimerized to form triazine rings. The 2,3‑difluoro substitution pattern is expected to influence the pore geometry and surface polarity of the resulting frameworks, which is critical for applications in gas storage, separation, and heterogeneous catalysis.

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